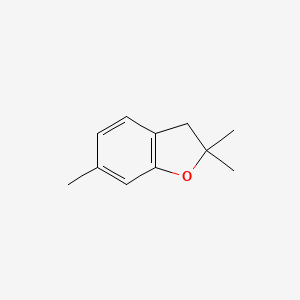

Benzofuran, 2,3-dihydro-2,2,6-trimethyl-

Description

Overview of the 2,3-Dihydrobenzofuran (B1216630) Core in Chemical Science

The 2,3-dihydrobenzofuran, also known as coumaran, is a vital heterocyclic compound in chemical science. ontosight.aihmdb.ca Its structure consists of a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring. hmdb.ca This scaffold is a cornerstone in a multitude of biologically active natural products and synthetic compounds, including approved pharmaceuticals. nih.govacs.org Unlike the aromatic and planar benzofuran (B130515), the 2,3-dihydrobenzofuran core features two sp3 hybridized carbons in the furan (B31954) ring, which imparts a three-dimensional structure to the molecule. nih.govcnr.it This structural characteristic provides stability and versatility, making it a key building block in the synthesis of complex molecules. mdpi.com

The fundamental properties of the parent compound, 2,3-Dihydrobenzofuran, are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8O |

| Molecular Weight | 120.15 g/mol |

| Boiling Point | 173-175°C |

| CAS Number | 496-16-2 |

Data sourced from ontosight.ai

Significance of Substituted 2,3-Dihydrobenzofuran Derivatives in Academic Research

Substituted 2,3-dihydrobenzofuran derivatives are of immense interest in academic and industrial research due to their prevalence in natural products with diverse biological activities, such as alkaloids, neolignans, and isoflavonoids. mdpi.com The development of synthetic methodologies to access these compounds with high efficiency and selectivity is a significant area of focus for organic chemists. nih.gov

Research in this field has led to a variety of synthetic strategies, including:

Intramolecular and Intermolecular Cyclizations: These methods involve the formation of the dihydrobenzofuran ring through C-C and/or C-O bond-forming reactions, often catalyzed by transition metals. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for reactions such as Mizoroki-Heck annulation and tandem cyclization/Suzuki-coupling to construct the dihydrobenzofuran scaffold. researchgate.netnih.gov

Rhodium-Catalyzed Annulation: Rhodium catalysts enable [3+2] annulation reactions to build the heterocyclic ring. nih.gov

Asymmetric Synthesis: Significant effort has been dedicated to developing enantioselective methods to produce chiral 2,3-dihydrobenzofuran derivatives, which is crucial for their application in medicinal chemistry. cnr.itorganic-chemistry.org

The versatility of these synthetic approaches allows for the creation of a wide array of substituted derivatives, enabling the exploration of their structure-activity relationships. acs.org

Specific Research Focus on Benzofuran, 2,3-dihydro-2,2,6-trimethyl- and its Structurally Related Analogues

Benzofuran, 2,3-dihydro-2,2,6-trimethyl- is a specific derivative of the 2,3-dihydrobenzofuran core. Its fundamental chemical properties have been characterized and are detailed below.

| Identifier | Value |

| Chemical Formula | C11H14O |

| Molecular Weight | 162.2283 g/mol |

| CAS Registry Number | 19956-97-9 |

| IUPAC Standard InChIKey | FIOKUGYMOSTLAE-UHFFFAOYSA-N |

Data sourced from the NIST WebBook. nist.govnist.gov

While extensive research on the specific biological activities of Benzofuran, 2,3-dihydro-2,2,6-trimethyl- is not widely documented in publicly available literature, its structure is of interest. It is a trimethylated analogue of the 2,3-dihydrobenzofuran scaffold.

Structurally related analogues include naturally occurring compounds that feature the trimethylated benzofuran skeleton. One such example is Dihydroactinidiolide , a member of the benzofuran family found in tea and other plants. nih.gov Although it contains a lactone functional group, it shares the core tetrahydro-trimethyl-benzofuranone structure, highlighting nature's use of this chemical framework.

Another related compound often cited by chemical suppliers with a similar name is Safranal , which has the synonym 2,3-Dihydro-2,2,6-trimethylbenzaldehyde. chemicalbook.comsigmaaldrich.comnih.gov However, it is important to note that Safranal's structure is a monoterpenoid (2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde) and is fundamentally different from the dihydrobenzofuran skeleton of the compound of focus, despite the confusingly similar synonym. nih.govmdpi.com

The synthesis and study of specific substituted dihydrobenzofurans like 2,3-dihydro-2,2,6-trimethyl- contribute to the broader understanding of this important class of heterocyclic compounds and their potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-4-5-9-7-11(2,3)12-10(9)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOKUGYMOSTLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(O2)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173728 | |

| Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19956-97-9 | |

| Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of 2,3 Dihydro 2,2,6 Trimethylbenzofuran and Analogues

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 2,3-dihydro-2,2,6-trimethylbenzofuran. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,3-dihydro-2,2,6-trimethylbenzofuran, 1D NMR experiments like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring would exhibit distinct splitting patterns and chemical shifts, while the protons of the three methyl groups and the methylene (B1212753) group on the dihydrofuran ring would appear in the aliphatic region. For instance, in related benzofuran (B130515) derivatives, methyl group protons often appear as singlets in the δ 2.55-2.58 ppm range. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The structure of 2,3-dihydro-2,2,6-trimethylbenzofuran contains 11 carbon atoms, which would be resolved in the spectrum.

To establish the precise connectivity, 2D NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): To identify proton-proton (¹H-¹H) couplings, mapping which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded carbon and proton atoms (¹³C-¹H).

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as the methyl groups to the benzofuran core.

These techniques were instrumental in elucidating the structures of newly isolated natural products containing a 2,3-dihydro-2,3,3-trimethylbenzofuran ring, confirming the molecular skeleton and the positions of substituents. rsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical technique for determining the precise elemental composition of a molecule. For 2,3-dihydro-2,2,6-trimethylbenzofuran, HRESIMS provides an extremely accurate mass measurement of the molecular ion.

The expected molecular formula is C₁₁H₁₄O, which corresponds to a theoretical monoisotopic mass of 162.1045 u. HRESIMS analysis would confirm this exact mass, typically within a few parts per million (ppm) of error, which definitively establishes the elemental formula and rules out other potential formulas with the same nominal mass. This technique has been successfully used to confirm the molecular formulae of complex natural products that feature a trimethyl-dihydrobenzofuran moiety. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dihydro-2,2,6-trimethylbenzofuran has been documented by the National Institute of Standards and Technology (NIST). nist.gov The spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. Key peaks include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the benzene ring, and the C-O-C stretching of the ether linkage in the furan (B31954) ring.

Interactive Data Table: Major IR Absorption Bands for 2,3-dihydro-2,2,6-trimethylbenzofuran nist.gov (Data sourced from the NIST/EPA Gas-Phase Infrared Database)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2970 | Aliphatic C-H Stretch (methyl/methylene groups) |

| ~1615 | Aromatic C=C Stretch |

| ~1490 | Aromatic C=C Stretch |

| ~1240 | Aryl Ether C-O Stretch |

| ~1140 | Alkyl Ether C-O Stretch |

Raman Spectroscopy: While a specific Raman spectrum for this compound is not readily available, analysis of related benzofuran structures provides insight into expected signals. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals would be expected for the aromatic ring breathing modes and C-C bond vibrations within the fused ring system. It serves as a complementary technique to IR spectroscopy for a complete vibrational analysis. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. rsc.orgresearchgate.net The technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they diffract into a unique pattern that can be mathematically reconstructed into a 3D electron density map, revealing the precise position of each atom.

For a chiral molecule like 2,3-dihydro-2,2,6-trimethylbenzofuran, which possesses a stereocenter at the C2 position, X-ray crystallography can unambiguously determine its absolute configuration as either (R) or (S). This is often achieved through anomalous dispersion, particularly if a heavy atom is present in the structure or as part of a salt.

This technique was recently used to establish the first unambiguous absolute configuration of analogues containing the 2,3-dihydro-2,3,3-trimethylbenzofuran ring. rsc.org The analysis provides precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Interactive Data Table: Example Crystallographic Data for a Benzofuran Analogue (This table represents typical data obtained from an X-ray crystallography experiment on a related heterocyclic compound and is for illustrative purposes) researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 7.18 Å, b = 18.06 Å, c = 13.16 Å |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 96.76°, γ = 90° |

| Volume (V) | 1697.28 ų |

Chiral Separation and Absolute Configuration Assignment

Since 2,3-dihydro-2,2,6-trimethylbenzofuran is a chiral molecule, it can exist as a pair of enantiomers (a racemic mixture). Separating these enantiomers is essential for studying their individual biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating the enantiomers of a racemic compound. rsc.orgsigmaaldrich.com The technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation (resolution).

The successful separation of racemic compounds containing the closely related 2,3-dihydro-2,3,3-trimethylbenzofuran ring has been achieved using chiral HPLC. rsc.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®), are commonly employed for this purpose. rsc.org The separation is optimized by adjusting the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol) and flow rate to achieve baseline resolution of the two enantiomeric peaks. Once separated, the individual enantiomers can be collected for further characterization and absolute configuration assignment using techniques like X-ray crystallography.

Supercritical Fluid Chromatography (SFC) for Racemic Mixture Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of racemic mixtures, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced solvent consumption, and lower environmental impact. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent such as methanol (B129727), ethanol, or isopropanol, allows for high flow rates and rapid equilibration. chromatographyonline.comcore.ac.uk

In the context of 2,3-dihydro-2,2,6-trimethylbenzofuran and its analogues, SFC is particularly well-suited for resolving enantiomers. Research has demonstrated the successful chiral separation of various benzofuran derivatives using SFC. chromatographyonline.com For instance, a study on novel psychoactive substances, including benzofuran derivatives, highlighted the effectiveness of a core-shell vancomycin-based chiral stationary phase (CSP) in achieving fast and highly efficient enantiomeric separations with SFC. chromatographyonline.com This study revealed that SFC was able to separate 88% of the tested novel psychoactive substance enantiomers, compared to 69% with LC, underscoring the complementary nature and sometimes superior performance of SFC for chiral analysis. chromatographyonline.com

A notable example that closely relates to the target compound is the successful chiral separation of racemic compounds containing a 2,3-dihydro-2,3,3-trimethylbenzofuran ring. rsc.org In this research, several pairs of enantiomers were effectively separated using SFC on different chiral columns. rsc.org The separations were achieved within 20 minutes, demonstrating the efficiency of the technique. rsc.org This successful application provides a strong precedent for the effective resolution of the racemic mixture of 2,3-dihydro-2,2,6-trimethylbenzofuran.

The choice of chiral stationary phase and the composition of the mobile phase are critical parameters in developing a successful SFC separation method. Polysaccharide-based CSPs are widely used and have shown broad applicability in enantioselective chromatography. nih.gov The following table summarizes typical conditions that have been employed for the chiral SFC separation of analogous compounds.

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Analysis Time | Reference |

|---|---|---|---|---|

| 2,3-dihydro-2,3,3-trimethylbenzofuran derivatives | Not specified | Not specified | < 20 min | rsc.org |

| Benzofuran derivatives (Novel Psychoactive Substances) | Core-shell vancomycin-based | Not specified | Not specified | chromatographyonline.com |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a vital chiroptical technique for the non-empirical assignment of the absolute configuration of chiral molecules, including 2,3-dihydro-2,2,6-trimethylbenzofuran and its analogues. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. nih.gov The comparison of an experimentally measured ECD spectrum with the spectrum calculated for a specific enantiomer allows for the unambiguous determination of its absolute configuration. mdpi.commdpi.com

The application of ECD to 2,3-dihydrobenzofuran (B1216630) systems has been well-documented. A study on steroids with 2,3-dihydro-1-benzofuran chromophores established a helicity rule where the positive or negative helicity of the heteroring results in a positive or negative Cotton effect, respectively, within the α-band of the CD spectrum. rsc.org This provides a direct correlation between the stereochemistry and the observed ECD signal.

In more complex systems, such as newly isolated prenylated dihydrobenzofurans, the absolute configuration of stereocenters was successfully elucidated by comparing experimental ECD spectra with those generated through quantum chemical calculations. mdpi.com This approach has also been applied to confirm the absolute configuration of novel benzofuryl β-amino alcohols, where the experimental ECD spectra were supported by theoretical calculations. mdpi.com

For the 2,3-dihydro-2,3,3-trimethylbenzofuran ring system, a direct comparison of experimental and calculated ECD spectra has proven to be an efficient method for establishing the absolute configuration. rsc.org In one study, the optically pure enantiomers, (2′′R)-1 and (2′′S)-1, were isolated and their experimental ECD spectra were recorded. rsc.org The calculated spectra for each enantiomer showed excellent agreement with their respective experimental spectra, confirming the absolute configurations determined by X-ray crystallography and establishing a reliable protocol for similar compounds. rsc.org The characteristic Cotton effects observed in the ECD spectra of these analogues are summarized in the table below.

| Compound/Analogue | Configuration | Observed Cotton Effects (nm) | Reference |

|---|---|---|---|

| Prenylated dihydrobenzofuran (Myrsinoic acid J) | 2R | Positive at 222 nm, Negative at 265 nm | mdpi.com |

| 2,3-dihydro-1-benzofuran steroid derivatives | P-helicity | Negative CD in α-band | rsc.org |

| 2,3-dihydro-1-benzofuran steroid derivatives | M-helicity | Positive CD in α-band | rsc.org |

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is an increasingly utilized and highly reliable method for the unambiguous determination of both the absolute configuration and the solution-state conformation of chiral molecules. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations, providing a spectrum rich in structural information. rsc.org This technique is particularly advantageous for molecules that are difficult to crystallize for X-ray analysis or for studying the conformational preferences of flexible molecules in solution. rsc.org

While direct VCD studies on 2,3-dihydro-2,2,6-trimethylbenzofuran are not extensively reported in the readily available literature, the application of VCD to analogous and related chiral heterocyclic systems demonstrates its potential and methodology. For example, a stereochemical study of odorous 2-substituted-3(2H)-furanones successfully employed VCD to unravel their absolute configurations for the first time. nih.gov In this work, the enantiomers were first separated by chiral SFC, and then their VCD spectra were measured and compared with theoretical calculations to assign the stereochemistry. nih.gov

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum is unique for each enantiomer, with mirror-image spectra observed for opposite enantiomers. nih.gov The combination of experimental VCD spectroscopy with quantum chemical calculations provides a robust framework for stereochemical assignment. The typical workflow involves calculating the theoretical VCD spectra for the possible stereoisomers and comparing them with the experimental spectrum to find the best match. rsc.orgnih.gov

The following table outlines the key steps and findings from representative VCD studies on related chiral molecules, illustrating the approach that would be applicable to 2,3-dihydro-2,2,6-trimethylbenzofuran.

| Analyte Type | Key VCD Application | Methodological Approach | Significance | Reference |

|---|---|---|---|---|

| Chiral 2-substituted-3(2H)-furanones | First-time determination of absolute configuration | Separation by chiral SFC followed by experimental VCD and comparison with calculated spectra | Demonstrates VCD's utility for chiral heterocyclic compounds where absolute configuration was previously ambiguous | nih.gov |

| Flexible oxidized fatty acids | Elucidation of absolute configuration and conformational preferences | Experimental VCD spectroscopy combined with computational analysis | Highlights VCD's strength in analyzing conformationally flexible molecules in solution | rsc.org |

Computational Support for Stereochemical Determination

Computational methods are an indispensable component of modern stereochemical analysis, providing the theoretical framework necessary to interpret experimental chiroptical data from techniques like ECD and VCD. researchgate.netresearchgate.net For complex molecules such as 2,3-dihydro-2,2,6-trimethylbenzofuran and its analogues, quantum chemical calculations are crucial for simulating the spectra of different stereoisomers, thereby enabling a confident assignment of the absolute configuration and conformation. researchgate.netresearchgate.net

The most widely used computational approach in this context is Time-Dependent Density Functional Theory (TDDFT). researchgate.netnih.gov TDDFT calculations can predict the ECD spectra of chiral molecules with a high degree of accuracy. researchgate.netnih.gov The process typically involves a conformational search to identify the low-energy conformers of the molecule in solution. researchgate.net Subsequently, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is generated for comparison with the experimental data. researchgate.net This combined experimental and computational approach has been successfully applied to numerous benzofuran derivatives, providing unambiguous stereochemical assignments. rsc.orgmdpi.commdpi.com

Similarly, for VCD spectroscopy, DFT calculations are used to compute the theoretical vibrational absorption and VCD spectra. nih.govresearchgate.net The calculated spectra for a proposed absolute configuration are then compared with the experimental spectra. A good match between the calculated and experimental spectra provides strong evidence for the correctness of the assigned stereostructure. rsc.orgnih.gov This synergy between computation and experiment is particularly powerful for conformationally flexible molecules, where VCD is highly sensitive to the solution-state structure. rsc.org

The reliability of these computational predictions is dependent on the chosen level of theory, including the functional and basis set. researchgate.net The table below summarizes the common computational methodologies employed in the stereochemical analysis of benzofuran-related compounds.

| Spectroscopic Technique | Computational Method | Key Computational Steps | Application to Benzofuran Analogues | Reference |

|---|---|---|---|---|

| ECD | Time-Dependent Density Functional Theory (TDDFT) | Conformational search, geometry optimization, calculation of excitation energies and rotatory strengths, Boltzmann averaging | Successfully used to assign the absolute configuration of prenylated dihydrobenzofurans and 2,3-dihydro-2,3,3-trimethylbenzofuran rings | rsc.orgmdpi.comresearchgate.net |

| VCD | Density Functional Theory (DFT) | Conformational analysis, frequency calculations to obtain IR and VCD intensities, comparison of calculated and experimental spectra | Applied to determine the absolute configuration and conformation of various chiral molecules, including heterocyclic systems analogous to benzofurans | rsc.orgnih.govnih.gov |

Chemical Reactivity, Derivatization, and Analog Design Based on 2,3 Dihydro 2,2,6 Trimethylbenzofuran

Functionalization of the Dihydrobenzofuran Core

The functionalization of the 2,3-dihydro-2,2,6-trimethylbenzofuran core can be approached through various chemical transformations targeting either the aromatic ring or the dihydrofuran moiety. The electron-rich nature of the benzene (B151609) ring, activated by the ether oxygen and the methyl groups, makes it susceptible to electrophilic aromatic substitution reactions. Key functionalization strategies include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can introduce a wide range of functional groups onto the aromatic portion of the molecule. The directing effects of the existing substituents (the ether oxygen at position 1, the methyl group at position 6, and the dihydrofuran ring) will influence the regioselectivity of these reactions.

Oxidation: The benzylic positions of the methyl groups on the aromatic ring and the methylene (B1212753) group in the dihydrofuran ring can be targeted for oxidation to introduce hydroxyl, carbonyl, or carboxylic acid functionalities.

Ring-Opening Reactions: Under certain conditions, the dihydrofuran ring can undergo ring-opening reactions, providing access to a different class of phenolic derivatives. For instance, Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran (B140613) acetals have been developed to generate functionalized 1-hydroxycarbazoles. mdpi.com

These functionalization reactions provide key intermediates for the synthesis of more complex molecules and for studying structure-activity relationships.

Synthesis of Novel Dihydrobenzofuran Analogues and Heterocyclic Hybrid Structures

The versatility of the 2,3-dihydro-2,2,6-trimethylbenzofuran core has been exploited in the design and synthesis of a variety of novel analogues and hybrid molecules with potential pharmacological applications.

The fusion of the dihydrobenzofuran moiety with other heterocyclic systems, such as quinazolines, represents a promising strategy in drug discovery. Molecular hybridization can lead to compounds with enhanced biological activity and novel mechanisms of action. nih.gov The synthesis of such hybrids can be achieved by preparing a functionalized dihydrobenzofuran derivative that can then be incorporated into the quinazoline (B50416) ring system through established synthetic routes. For example, a 2,3-dihydrobenzofuran (B1216630) bearing an amino group on the aromatic ring could serve as a precursor for the construction of a quinazoline ring via condensation with a suitable carbonyl compound or its derivative. nih.govresearchgate.net While specific examples starting from 2,3-dihydro-2,2,6-trimethylbenzofuran are not extensively documented, the general principles of quinazoline synthesis are well-established and applicable. openmedicinalchemistryjournal.comnih.govresearchgate.netresearchgate.netnih.govacgpubs.org

Table 1: Synthetic Strategies for Quinazoline-Dihydrobenzofuran Hybrids

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Hybrid | Reference |

|---|---|---|---|---|

| Amino-functionalized dihydrobenzofuran | Carbonyl compound (e.g., aldehyde, ketone) | Condensation/Cyclization | Dihydrobenzofuran-fused quinazoline | nih.govresearchgate.net |

This table presents plausible synthetic routes based on general knowledge of quinazoline and benzofuran (B130515) chemistry.

The introduction of a hydroxyl group at the 5-position of the benzofuran ring is a key modification that can significantly impact biological activity. thieme-connect.denih.govnih.govgoogle.com The synthesis of 5-hydroxy-2,3-dihydro-2,2,6-trimethylbenzofuran derivatives can be accomplished through several synthetic pathways. One common approach involves the cyclization of a suitably substituted hydroquinone (B1673460) or catechol derivative. For instance, the reaction of a hydroquinone with an appropriate three-carbon synthon can lead to the formation of the dihydrobenzofuran ring with a hydroxyl group at the desired position. thieme-connect.de

Recent advances have focused on developing efficient and practical methods for the synthesis of 5-hydroxybenzofurans. One such method involves a PIDA (phenyliodine diacetate)-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones, which allows for the direct functionalization of the C(sp2)–H bond of hydroquinones. thieme-connect.de

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro[dihydrobenzofuran-cyclopropane] derivatives can be achieved through various cyclopropanation reactions. researchgate.netnih.govresearchgate.netrsc.orgnih.gov A plausible synthetic route to the specifically named compound would involve the construction of the dihydrobenzofuran core followed by the formation of the spiro-fused cyclopropane (B1198618) ring. This could potentially be achieved through an intramolecular reaction of a suitably functionalized dihydrobenzofuran precursor. The synthesis of related spiro benzofuran-3,1'-cyclopentanes has been achieved via a one-pot tandem process involving an intramolecular Heck-Matsuda reaction. researchgate.net

Vitamin E (α-tocopherol) is a potent antioxidant characterized by a chromanol ring and a phytyl tail. The 2,3-dihydrobenzofuran core shares structural similarities with the chromanol ring of vitamin E. This has inspired the design and synthesis of novel vitamin E analogues where the chromanol ring is replaced by a dihydrobenzofuran moiety. The synthesis of such analogues would involve the preparation of the 2,3-dihydro-2,2,6-trimethylbenzofuran core followed by the attachment of a side chain that mimics the phytyl tail of vitamin E. The antioxidant properties of these synthetic analogues can then be evaluated and compared to natural vitamin E. Studies on carba-analogs of Vitamin E, where the heterocyclic oxygen is replaced by a methylene group, have provided insights into the role of the heterocyclic ring in antioxidant activity. nih.gov

Computational Chemistry and Theoretical Modeling of 2,3 Dihydro 2,2,6 Trimethylbenzofuran Systems

Density Functional Theory (DFT) in Support of Structural Analysis and Stereochemistry

Density Functional Theory (DFT) has become a important tool in the structural analysis and determination of stereochemistry for complex organic molecules like 2,3-dihydro-2,2,6-trimethylbenzofuran. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy, aiding in the interpretation of experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

In the context of 2,3-dihydro-2,2,6-trimethylbenzofuran, which possesses a chiral center at the C3 position (unless a substituent at C3 creates a second chiral center), DFT can be employed to determine the relative energies of different stereoisomers. For instance, in the synthesis of various 2,3-disubstituted dihydrobenzofurans, DFT calculations have been instrumental in understanding the origins of stereoselectivity. researchgate.net By modeling the transition states of the reactions, researchers can predict which diastereomer is energetically favored.

Moreover, DFT-based calculations of spectroscopic parameters can be a powerful method for structural elucidation. For newly isolated compounds, such as prenylated dihydrobenzofurans, computational analysis methods including DFT-based Electronic Circular Dichroism (ECD) simulations and Gauge-Including Atomic Orbitals (GIAO) for NMR chemical shift calculations, have been used to confidently assign the absolute configuration of the molecules. mdpi.com

A hypothetical application of DFT to 2,3-dihydro-2,2,6-trimethylbenzofuran could involve the calculation of the 1H and 13C NMR chemical shifts for the R and S enantiomers. By comparing the calculated spectra with experimental data, the absolute configuration of a synthesized or isolated sample could be determined. The table below illustrates the kind of data that could be generated from such a study.

Table 1: Hypothetical DFT-Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for 2,3-dihydro-2,2,6-trimethylbenzofuran

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |

| C2 | 85.2 | 85.5 |

| C3 | 35.8 | 36.1 |

| C3a | 128.5 | 128.2 |

| C4 | 120.1 | 120.4 |

| C5 | 125.6 | 125.9 |

| C6 | 132.8 | 133.0 |

| C7 | 109.3 | 109.0 |

| C7a | 158.9 | 158.6 |

| 2-CH3 (axial) | 25.4 | 25.7 |

| 2-CH3 (equatorial) | 28.1 | 28.3 |

| 6-CH3 | 21.5 | 21.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Mechanistic Studies of Dihydrobenzofuran Formation via Computational Approaches

Computational chemistry offers a powerful lens through which to view the intricate mechanisms of chemical reactions. For the formation of the 2,3-dihydrobenzofuran (B1216630) scaffold, various synthetic routes exist, and computational studies can elucidate the reaction pathways, identify key intermediates, and explain observed regioselectivity and stereoselectivity.

The synthesis of substituted dihydrobenzofurans can be achieved through several methods, including tandem SNAr/5-exo-trig cyclization and iridium-catalyzed intramolecular hydroarylation. nih.govrsc.org Computational modeling of these reactions can provide detailed energy profiles of the proposed mechanisms. For example, in a tandem reaction, DFT calculations could be used to compare the activation energies of the SNAr step and the subsequent cyclization, helping to understand the factors that control the reaction rate and efficiency.

Table 2: Hypothetical Energy Profile for a Key Step in Dihydrobenzofuran Formation

| Species | Relative Free Energy (kcal/mol) |

| Reactant Complex | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Intermediate 1 (Protonated Phenol) | -2.1 |

| Transition State 2 (Cyclization) | +15.8 |

| Intermediate 2 (Carbocation) | +3.5 |

| Product Complex | -10.7 |

Note: This table presents a hypothetical energy profile for a generic acid-catalyzed cyclization leading to a dihydrobenzofuran ring and is for illustrative purposes only.

Advanced Modeling Techniques for Conformational Analysis and Molecular Interactions

Beyond static structural and mechanistic studies, advanced modeling techniques such as molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape and intermolecular interactions of 2,3-dihydro-2,2,6-trimethylbenzofuran.

Conformational analysis is crucial for understanding the behavior of flexible molecules. For alkyl-substituted systems, the rotational barriers around single bonds determine the accessible conformations. researchgate.net In the case of 2,3-dihydro-2,2,6-trimethylbenzofuran, the dihydrofuran ring can adopt different puckered conformations, and the orientation of the trimethyl substituents will be influenced by steric and electronic effects. Advanced computational methods can be used to map the potential energy surface of the molecule, identifying the lowest energy conformers and the energy barriers between them.

A detailed conformational analysis of related systems, such as 1,3-difluorinated alkanes, has shown that substitution patterns can significantly influence the conformational profile of a molecule, and that the polarity of the medium can also play a major role. nih.gov For 2,3-dihydro-2,2,6-trimethylbenzofuran, MD simulations in different solvents could reveal how the solvent environment affects the conformational equilibrium and the accessibility of different regions of the molecule for potential interactions.

These simulations can also be used to study the non-covalent interactions between 2,3-dihydro-2,2,6-trimethylbenzofuran and other molecules, which is particularly relevant for understanding its behavior in biological systems or as part of a larger molecular assembly. For instance, MD simulations have been employed to study mixed components of explosives to understand their molecular and crystal structures. researchgate.net A similar approach could be used to investigate how 2,3-dihydro-2,2,6-trimethylbenzofuran interacts with other molecules or surfaces.

Biological Activities and Mechanistic Studies of Dihydrobenzofuran, 2,3 Dihydro 2,2,6 Trimethyl Analogues

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a negative regulator of both insulin (B600854) and leptin signaling pathways. nih.gov Its role in dephosphorylating activated insulin receptors and their substrates makes it a promising therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Consequently, the search for potent and selective PTP1B inhibitors has drawn significant attention.

Natural products have been a valuable source of PTP1B inhibitors. nih.gov Within the broader class of benzofurans, specific analogues have demonstrated notable inhibitory activity. For instance, two 2-arylbenzofuran compounds, glycybenzofuran and licocoumarone, isolated from the roots of Glycyrrhiza uralensis, were found to inhibit PTP1B, with glycybenzofuran showing stronger, competitive inhibition with an IC50 value of 25.5 μmol/L. nih.gov

The high structural conservation at the active site of protein tyrosine phosphatases makes developing selective inhibitors challenging. nih.gov This has led researchers to explore less conserved allosteric sites. nih.gov One well-studied allosteric inhibitor of PTP1B is a complex benzofuran (B130515) derivative, 3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic-acid-(4-(thiazol-2-ylsulfamyl)-phenyl)-amide (BBR). nih.gov This compound binds to a C-terminal allosteric site, enhancing selectivity over other highly homologous phosphatases like T-cell PTP (TCPTP). nih.gov Studies on lignans (B1203133) from Myristica fragrans also identified meso-dihydroguaiaretic acid as a non-competitive inhibitor of PTP1B with an IC50 value of 19.6 +/- 0.3 microM. nih.gov Treatment with this compound led to an increase in the tyrosine phosphorylation of the insulin receptor in cells, indicating its potential to enhance insulin signaling by inhibiting PTP1B. nih.gov

Nuclear Factor-κB (NF-κB) Inhibition and Related Cellular Pathways

The transcription factor Nuclear Factor-κB (NF-κB) is a critical regulator of genes involved in inflammation, immune responses, and cell survival. researchwithrutgers.com The NF-κB signaling pathway is considered a key target for therapeutic intervention in inflammatory diseases and cancer. nih.govnih.gov Several studies have indicated that benzofuran and dihydrobenzofuran derivatives can exert their anti-inflammatory effects by modulating this pathway.

Research on novel heterocyclic/benzofuran hybrids has shown that certain compounds can significantly inhibit the phosphorylation of key proteins in the NF-κB pathway, including IKKα/IKKβ, IκBα (the inhibitory subunit of NF-κB), and p65 (a subunit of NF-κB). nih.govnih.gov This inhibition prevents the degradation of IκBα and the subsequent translocation of p65 into the nucleus, thereby down-regulating the expression of pro-inflammatory genes. nih.govmdpi.com For example, a synthetic benzofuran lignan (B3055560) derivative was found to inhibit NF-κB DNA binding activity by blocking IκBα degradation. mdpi.com

One study on piperazine/benzofuran hybrids identified compound 5d as a potent inhibitor of this pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This compound was shown to decrease the phosphorylation of IKKα/IKKβ, IκBα, and p65 in a dose-dependent manner, leading to reduced secretion of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov However, not all dihydrobenzofuran derivatives act via this mechanism. A study of certain fluorinated benzofuran and dihydrobenzofuran compounds found that their anti-inflammatory activity did not involve the modulation of NF-κB or Iκ-Bα phosphorylation, suggesting alternative mechanisms of action for those specific structures. nih.gov

Antioxidant Properties and Proposed Mechanisms of Action

The 2,3-dihydrobenzofuran (B1216630) scaffold, particularly the 2,3-dihydro-5-benzofuranol ring system, is recognized for its antioxidant capabilities. mdpi.com This activity is often attributed to the molecule's ability to scavenge free radicals, a property influenced by the stereoelectronic effects of the ring system which facilitate efficient hydrogen atom abstraction by peroxyl radicals. mdpi.com The antioxidant activity of these compounds is crucial, as oxidative stress is implicated in a wide range of degenerative pathologies.

The primary mechanism for the antioxidant action of phenolic compounds like dihydrobenzofuranols is often hydrogen atom transfer (HAT). Theoretical studies using density functional theory (DFT) have explored the thermodynamics of different antioxidant mechanisms, including HAT, single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). These studies suggest that while HAT is often the preferred mechanism in non-polar environments, SPLET may be favored in polar solvents. The homolytic O-H bond dissociation enthalpy is a key parameter in these evaluations.

The substitution pattern on the benzofuran ring significantly impacts antioxidant potency. For instance, the introduction of bulky tert-butyl groups at the ortho positions to the hydroxyl group can increase the stability of the resulting phenoxyl radical and enhance lipophilicity, leading to superior antioxidant potency against lipid peroxidation in membranes compared to α-tocopherol. One such designed compound, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), demonstrated a more stable phenoxyl radical than the α-tocopheroxyl radical. Furthermore, studies on a series of 2,3-dihydrobenzo[b]furan-5-ol and its chalcogen analogues (sulfur, selenium, and tellurium) showed that antioxidant capacity increased with heavier chalcogen substitution.

Anti-inflammatory Effects Associated with Dihydrobenzofuran Structures

Derivatives of 2,3-dihydrobenzofuran have been widely investigated as potential anti-inflammatory agents. nih.gov Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. The anti-inflammatory properties of these compounds are closely linked to their antioxidant and NF-κB inhibitory activities.

Studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress inflammation stimulated by lipopolysaccharide (LPS) by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS2). nih.govnih.gov This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govnih.gov A series of 2,3-dihydrobenzofuran-5-acetic acids were also prepared and tested as anti-inflammatory agents, with activity confirmed using the carrageenan-induced edema method. nih.gov

The table below summarizes the inhibitory concentrations (IC50) for several fluorinated dihydrobenzofuran analogues against various inflammatory mediators.

| Compound Class | Target Mediator | IC50 Range (μM) | Reference |

|---|---|---|---|

| Fluorinated Dihydrobenzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 | nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives | Nitric Oxide (NO) | 2.4 - 5.2 | nih.gov |

| Fluorinated Dihydrobenzofuran Derivatives | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | nih.gov |

Antitumor and Antiproliferative Activity Considerations within the Dihydrobenzofuran Chemical Class

The benzofuran and dihydrobenzofuran chemical classes have shown promise as scaffolds for the development of anticancer agents. The recognition that chronic inflammation can contribute to tumorigenesis has prompted investigations into compounds with dual anti-inflammatory and anticancer effects. nih.gov Dihydrobenzofuran neolignans, for example, have demonstrated cytotoxic and antiangiogenic properties.

Fluorinated dihydrobenzofuran derivatives have been tested for their effects on the proliferation and apoptosis of human colorectal adenocarcinoma cells (HCT116). nih.gov Certain compounds containing difluorine and bromine groups were found to inhibit cancer cell proliferation by approximately 70%. nih.gov The mechanism of action involved the inhibition of the antiapoptotic protein Bcl-2 and the induction of DNA fragmentation and cleavage of PARP-1, which are hallmarks of apoptosis. nih.gov

Other studies on 3-amidobenzofuran derivatives revealed significant antiproliferative activity against various cancer cell lines, including human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MDA-MB-231) cells. The table below presents the IC50 values for the most active compound from that series, 28g .

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 28g (3-amidobenzofuran derivative) | MDA-MB-231 (Breast Cancer) | 3.01 | |

| HCT-116 (Colon Carcinoma) | 5.20 | ||

| HT-29 (Colon Cancer) | 9.13 |

The tumor-specific cytotoxic action of these compounds is a key consideration, with studies showing that normal cells, such as human gingival fibroblasts, are often highly resistant to their effects.

Leukotriene Biosynthesis Inhibition Research

Leukotrienes are potent lipid mediators of inflammation and immediate hypersensitivity reactions, implicated in conditions like asthma. nih.govmdpi.com They are metabolites of arachidonic acid produced via the 5-lipoxygenase (5-LOX) enzyme, making 5-LOX a key target for anti-inflammatory drug development. mdpi.com

The 2,3-dihydro-5-benzofuranol ring system has been identified as a valuable template for designing antioxidant-based inhibitors of leukotriene biosynthesis. mdpi.com While the basic ring system itself is not a highly potent inhibitor, its structure maximizes the stereoelectronic effects needed for scavenging radical species involved in the enzymatic process. mdpi.com Research has shown that the potency of these analogues in inhibiting leukotriene B4 (LTB4) production in human polymorphonuclear leukocytes can be predicted based on their lipophilicity (log P). mdpi.com

A model for this inhibition suggests that the observed activity depends on two factors: the intrinsic ability of the antioxidant to reduce a radical species at the enzyme's active site and the partitioning of the inhibitor into the cell membrane where the enzyme is located. nih.gov By optimizing the structure based on this model, researchers have developed potent topical anti-inflammatory agents that act as leukotriene biosynthesis inhibitors. nih.gov

Advanced Analytical Methodologies in Dihydrobenzofuran Research

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of various benzofuran (B130515) derivatives. For the separation of "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-," reversed-phase HPLC is a commonly employed mode. This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar to non-polar compounds based on their hydrophobicity.

A typical HPLC method for the analysis of dihydrobenzofuran derivatives would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecyl carbon chains. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer solution. The choice of mobile phase composition is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. For instance, a simple, precise, and accurate isocratic reversed-phase HPLC method was developed for the simultaneous determination of biphenyl (B1667301) and dibenzofuran (B1670420) phytoalexins using a mobile phase of 1 mM trifluoroacetic acid (TFA) in water with methanol (40:60 v/v). nih.gov

The detection of "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-" is typically achieved using a UV detector, as the aromatic ring of the benzofuran structure absorbs ultraviolet light. The wavelength of detection is chosen to maximize the sensitivity for the compound of interest. For many aromatic compounds, a wavelength in the range of 254-280 nm is effective. nih.gov

Table 1: Illustrative HPLC Parameters for Dihydrobenzofuran Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with or without acid modifier like TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Throughput

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures.

For the analysis of "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-," a UPLC method would provide sharper and narrower peaks, leading to better separation from closely related isomers or impurities. The increased speed of analysis allows for a higher sample throughput, which is particularly advantageous in high-demand research and quality control environments. The principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography on a C18 or similar column being the most common approach.

The development of a UPLC method involves the optimization of mobile phase composition, flow rate, and column temperature to achieve the desired separation in the shortest possible time. The use of mass spectrometry (MS) as a detector in conjunction with UPLC (UPLC-MS) provides an even more powerful analytical tool, offering not only retention time data but also mass-to-charge ratio information, which greatly aids in the identification of compounds. For instance, UPLC-MS/MS systems have been effectively used for the simultaneous analysis of various compounds in complex matrices. mdpi.com

Table 2: Representative UPLC-MS Parameters for Aromatic Compound Profiling

| Parameter | Typical Conditions |

|---|---|

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over a few minutes |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-". In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

The analysis of a closely related compound, "Benzofuran, 2,3,-dihydro," by GC-MS has been reported with a retention time of 6.777 minutes, providing a reference for the expected chromatographic behavior of similar structures. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of the dihydrobenzofuran structure. For "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-," the fragmentation pattern would likely involve the loss of methyl groups and cleavage of the dihydrofuran ring.

GC-MS is particularly useful for profiling the components of complex mixtures, such as essential oils, where dihydrobenzofuran derivatives may be present. By comparing the retention times and mass spectra of the components to a library of known compounds, a detailed chemical profile can be established. leco.co.thnih.gov

Table 3: General GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50-70 °C, ramped to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Method Development for Isolation of Impurities and Preparative Separations

The isolation of "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-" in high purity and the identification of any process-related impurities are critical for its characterization and further use. Preparative chromatography is the primary technique used for this purpose. Both preparative HPLC and preparative GC can be employed, depending on the volatility and thermal stability of the compound and its impurities.

Method development for preparative separations begins with an analytical scale separation to establish the optimal conditions for selectivity and resolution. lcms.cz These conditions are then scaled up to a larger column with a higher loading capacity. In preparative HPLC, this involves using a wider diameter column and a higher flow rate, while maintaining the same mobile phase composition and stationary phase chemistry. The goal is to maximize the throughput of the pure compound while maintaining the necessary resolution to separate it from impurities. lcms.cz Fraction collection is triggered based on the detector signal, allowing for the isolation of the target peak.

For volatile compounds, preparative GC offers a high-resolution separation method. nih.govresearchgate.netchrom-china.com In this technique, a larger volume of the sample is injected onto a wider bore column. As the separated components elute, they are passed through a splitting device, where a small portion goes to a detector and the majority is directed to a collection trap. By timing the collection with the elution of the target peak, a pure fraction of "Benzofuran, 2,3-dihydro-2,2,6-trimethyl-" can be obtained.

The identification of isolated impurities often requires the use of hyphenated techniques like LC-MS or GC-MS, followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. ijprajournal.com

Table 4: Key Considerations in Preparative Separation Method Development

| Aspect | HPLC | GC |

|---|---|---|

| Column Dimensions | Wider diameter (e.g., >10 mm) | Wider bore (e.g., >0.53 mm) |

| Sample Loading | Maximized based on solubility and column capacity | Limited by volatility and column capacity |

| Flow Rate | Increased proportionally to column diameter | Optimized for resolution and speed |

| Fraction Collection | Automated fraction collectors based on detector signal | Timed collection into cooled traps |

| Solvent/Gas Consumption | Significant solvent usage | High carrier gas consumption |

Future Research Directions and Emerging Perspectives for 2,3 Dihydro 2,2,6 Trimethylbenzofuran Chemistry

Innovations in Green and Sustainable Synthetic Protocols

The chemical synthesis of 2,3-dihydrobenzofurans is continuously evolving, with a significant shift towards environmentally benign methodologies. nih.govfrontiersin.org Future research on 2,3-dihydro-2,2,6-trimethylbenzofuran should prioritize the development of green and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Recent advancements in the synthesis of the broader 2,3-dihydrobenzofuran (B1216630) class offer promising avenues. These include transition-metal-free approaches such as visible-light-promoted preparations, electrocatalysis, and acid-mediated cyclizations. nih.gov Organocatalysis, in particular, aligns well with green chemistry principles and has been successfully employed for the asymmetric synthesis of dihydrobenzofurans. nih.govfrontiersin.org For the specific synthesis of 2,3-dihydro-2,2,6-trimethylbenzofuran, future efforts could explore one-pot reactions and tandem processes that combine multiple synthetic steps into a single, efficient operation.

A notable sustainable approach involves the visible light-mediated oxyselenocyclization of 2-allylphenols, which proceeds under mild conditions. mdpi.com Adapting such a method for a substrate leading to 2,3-dihydro-2,2,6-trimethylbenzofuran could provide a highly efficient and sustainable route. Furthermore, solvent-free grinding protocols have shown success in synthesizing related dihydrobenzofuran spirooxindole scaffolds and could be investigated for the target compound. nih.gov

Table 1: Promising Green Synthetic Strategies for 2,3-Dihydrobenzofurans

| Synthetic Strategy | Key Features | Potential for 2,3-Dihydro-2,2,6-trimethylbenzofuran |

| Visible-Light Photocatalysis | Utilizes light as a renewable energy source; often proceeds under mild conditions. nih.govmdpi.com | High potential for clean and selective synthesis. |

| Organocatalysis | Metal-free catalysis, reducing toxicity and environmental impact. nih.govfrontiersin.org | Enables asymmetric synthesis to explore stereospecific biological activities. |

| Base-Mediated Cyclizations | Can be performed under green and effective conditions. nih.gov | Offers a straightforward approach to the dihydrobenzofuran core. |

| Solvent-Free Grinding | Reduces or eliminates the use of harmful organic solvents. nih.gov | A highly sustainable method that minimizes waste. |

Deeper Exploration of Structure-Activity Relationships for Targeted Biological Effects

The 2,3-dihydrobenzofuran core is a constituent of numerous bioactive natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net A deeper understanding of the structure-activity relationships (SAR) for 2,3-dihydro-2,2,6-trimethylbenzofuran is crucial for designing derivatives with enhanced and targeted biological effects.

Future research should systematically modify the structure of 2,3-dihydro-2,2,6-trimethylbenzofuran and evaluate the impact on its biological activity. Key areas of modification could include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, hydroxyl, amino, nitro) at different positions of the aromatic ring can significantly influence activity. For instance, halogenation of the benzofuran (B130515) ring has been shown to increase anticancer activity. nih.gov

Modification of the Dihydrofuran Ring: Altering the substituents on the dihydrofuran ring or even the ring size could lead to novel biological profiles.

Stereochemistry: The chiral centers at the 2 and 3 positions of the dihydrofuran ring offer opportunities for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different biological activities.

Systematic SAR studies will enable the identification of key structural features responsible for specific biological effects, paving the way for the development of potent and selective therapeutic agents. mdpi.comnih.gov

Chemoinformatic and Machine Learning Approaches for New Analog Discovery

The integration of chemoinformatics and machine learning into the drug discovery process has revolutionized the identification and optimization of lead compounds. These computational tools can be powerfully applied to the exploration of the chemical space around 2,3-dihydro-2,2,6-trimethylbenzofuran for the discovery of new analogs with desired properties.

Future research in this area should focus on:

Development of QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on benzofuran derivatives to predict the biological activity of novel, untested analogs of 2,3-dihydro-2,2,6-trimethylbenzofuran.

Virtual Screening: Large chemical databases can be virtually screened to identify compounds with similar structural features to 2,3-dihydro-2,2,6-trimethylbenzofuran that are predicted to have high biological activity.

De Novo Design: Machine learning algorithms can be trained to generate entirely new molecular structures based on the desired activity profile, potentially leading to the discovery of novel and potent analogs.

By leveraging these in silico methods, researchers can significantly accelerate the discovery of new derivatives of 2,3-dihydro-2,2,6-trimethylbenzofuran with optimized biological activities, while reducing the time and cost associated with traditional experimental screening.

Potential Applications in Advanced Materials Science

While the primary focus of research on benzofuran derivatives has been in the realm of medicinal chemistry, the unique electronic and structural properties of the 2,3-dihydrobenzofuran scaffold suggest potential applications in advanced materials science. Although specific research on 2,3-dihydro-2,2,6-trimethylbenzofuran in this area is currently limited, the broader class of benzofurans provides a basis for future exploration.

Potential avenues for investigation include:

Organic Electronics: The aromatic and heterocyclic nature of the benzofuran core could be exploited in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The trimethyl substitution pattern of the target compound could influence its solubility and film-forming properties, which are critical for device fabrication.

Fluorescent Probes: Functionalized benzofurans are known to exhibit fluorescence. Derivatives of 2,3-dihydro-2,2,6-trimethylbenzofuran could be designed as fluorescent sensors for the detection of specific ions, molecules, or changes in the cellular environment.

Polymer Chemistry: The 2,3-dihydrobenzofuran moiety could be incorporated into polymer backbones to create materials with novel thermal, mechanical, or optical properties.

Future research in this direction will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and device engineering to fully realize the potential of 2,3-dihydro-2,2,6-trimethylbenzofuran in advanced materials.

Q & A

Basic: What are the key physicochemical properties of 2,3-dihydro-2,2,6-trimethyl-benzofuran critical for experimental design?

Answer:

The compound’s physicochemical properties are essential for designing storage, handling, and experimental protocols:

- Physical State : Typically a colorless to yellowish liquid or crystalline solid, depending on purity and storage conditions .

- Melting/Boiling Points : Boiling point ranges between 173–175°C, with a melting point below -18°C .

- Solubility : Insoluble in water but miscible with ethanol, ether, and aromatic solvents .

- Stability : Stable under ambient conditions but polymerizes upon exposure to heat, light, or oxidizing agents (e.g., KMnO₄) .

- Density/Refractive Index : Density ≈1.095 g/mL at 20°C; refractive index 1.5672 .

Methodological Note : Prioritize inert atmospheres (N₂/Ar) for reactions involving elevated temperatures to prevent polymerization .

Basic: What analytical techniques are recommended for identifying and quantifying 2,3-dihydro-2,2,6-trimethyl-benzofuran in environmental samples?

Answer:

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with temperature gradients (e.g., 50°C to 250°C at 10°C/min) for separation. Characteristic fragments include m/z 118 (molecular ion) and 91 (benzyl group) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for quantification in complex matrices .

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=C aromatic stretch) and 1100–1250 cm⁻¹ (C-O-C furan ring) confirm structural identity .

Data Contradiction Alert : Discrepancies in retention times may arise due to isomerization; validate with certified reference standards .

Advanced: How do conflicting data on the carcinogenic potential of 2,3-dihydro-2,2,6-trimethyl-benzofuran from animal studies impact risk assessment methodologies?

Answer:

Conflicting evidence (e.g., R40 classification for limited carcinogenicity in rodents vs. insufficient human data ) necessitates:

- Weight-of-Evidence Approach : Integrate data from chronic bioassays (e.g., rodent liver/kidney histopathology ) and mechanistic studies (e.g., genotoxicity assays).

- Dose-Response Modeling : Use benchmark dose (BMD) methods to extrapolate safe exposure levels, accounting for species-specific metabolic differences .

- Biomarker Validation : Monitor urinary metabolites (e.g., hydroxylated derivatives) as biomarkers of exposure, but cross-validate with LC-MS/MS to rule out matrix interference .

Critical Gap : Lack of epidemiological data requires conservative risk thresholds in occupational settings .

Advanced: What strategies are effective in mitigating matrix interference when detecting 2,3-dihydro-2,2,6-trimethyl-benzofuran in complex biological samples?

Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids/proteins. Acidify samples (pH 2–3) to enhance recovery .

- Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 118 → 91) to improve specificity in blood/urine .

- Isotope Dilution : Spike samples with deuterated analogs (e.g., d₃-2,3-dihydro-2,2,6-trimethyl-benzofuran) to correct for ion suppression .

Validation Step : Perform spike-and-recovery tests across matrices (e.g., plasma, liver homogenate) to quantify interference levels .

Advanced: How can synthetic routes for 2,3-dihydro-2,2,6-trimethyl-benzofuran be optimized to enhance yield and purity?

Answer:

- Route Selection : Compare coal tar extraction (low purity ) vs. chemical synthesis via o-alkoxybenzaldehyde cyclization. Catalytic hydrogenation (H₂/Pd) of 2,2,6-trimethyl-benzofuran achieves higher enantiomeric purity .

- Process Optimization : Use Dean-Stark traps for azeotropic removal of water during cyclization. Maintain reaction temperatures <100°C to minimize side products .

- Purification : Recrystallize from ethanol/water (4:1 v/v) to remove polymeric byproducts. Monitor purity via GC-FID (>98% threshold) .

Scalability Challenge : Batch reactors outperform continuous flow systems due to longer reaction times required for complete conversion .

Advanced: What mechanisms underlie the hepatorenal toxicity of 2,3-dihydro-2,2,6-trimethyl-benzofuran in preclinical models?

Answer:

- Metabolic Activation : Cytochrome P450 (CYP2E1) oxidizes the furan ring to reactive epoxides, forming DNA adducts in hepatocytes .

- Oxidative Stress : Depletion of glutathione (GSH) and increased malondialdehyde (MDA) levels in renal tissues correlate with histopathological damage .

- In Vitro Models : Primary rat hepatocytes exposed to IC₅₀ doses (≈50 µM) show caspase-3 activation, confirming apoptosis .

Therapeutic Mitigation : Co-administration of N-acetylcysteine (NAC) restores GSH levels and reduces toxicity in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.